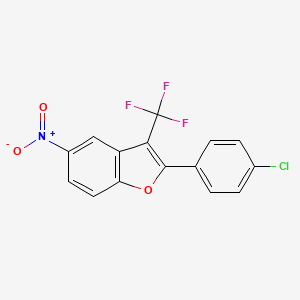
(R)-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral compound that features both pyrrole and oxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The ethyl group on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
As a Building Block: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent.
Anti-inflammatory Activity: Potential use in the treatment of inflammatory diseases.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one: The enantiomer of the compound.
3-(1-Methyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)thiazolidin-2-one: A similar compound with a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness
®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both pyrrole and oxazolidinone moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(5R)-3-(1-ethylpyrrol-2-yl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H14N2O3/c1-2-11-5-3-4-9(11)12-6-8(7-13)15-10(12)14/h3-5,8,13H,2,6-7H2,1H3/t8-/m1/s1 |
InChI Key |
LXQCPSSDRPNXGV-MRVPVSSYSA-N |
Isomeric SMILES |
CCN1C=CC=C1N2C[C@@H](OC2=O)CO |
Canonical SMILES |
CCN1C=CC=C1N2CC(OC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


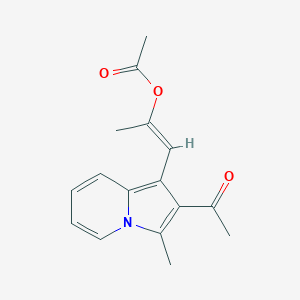
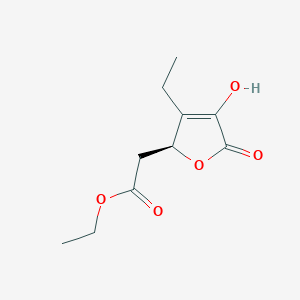
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)

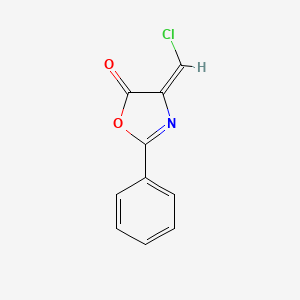
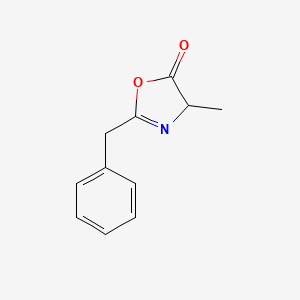
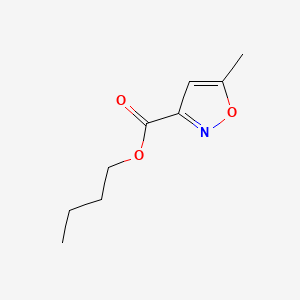
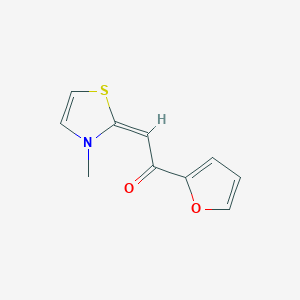
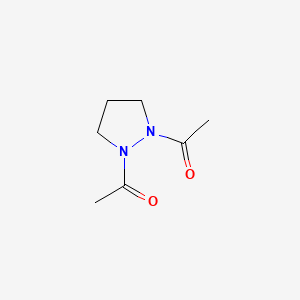
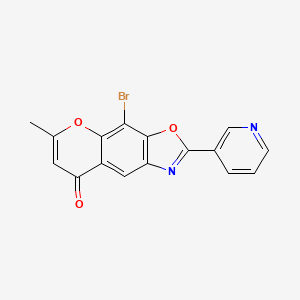
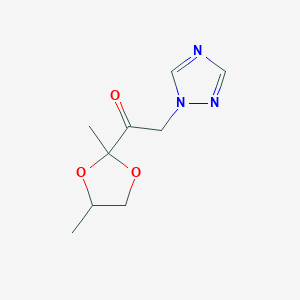
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
